molecular formula C7H13NO2 B043230 1,4-Dioxa-8-azaspiro[4.5]decane CAS No. 177-11-7

1,4-Dioxa-8-azaspiro[4.5]decane

Cat. No. B043230
CAS RN: 177-11-7
M. Wt: 143.18 g/mol
InChI Key: KPKNTUUIEVXMOH-UHFFFAOYSA-N
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Patent
US08987443B2

Procedure details

To a 30 L reactor equipped with a mechanic stirrer, an addition funnel and a septum was charged sodium hydroxide (NaOH, 1.4 kg, 35 mol, 2.0 equiv) and water (7 L) and the resulting solution was treated with 1,4-dioxa-8-azaspiro[4.5]decane hydrochloride (3.13 kg, 17.43 mol) at ambient temperature. The resulting mixture was then stirred at ambient temperature for 30 minutes before being saturated with solid sodium chloride (1.3 kg) and extracted with 2-methyl-tetrahydrofuran (3×7 L). The combined organic phase was dried with anhydrous sodium sulfate (Na2SO4, 1.3 kg) and concentrated under reduced pressure (70 mmHg) at 50° C. after removal of the drying reagent, sodium sulfate (Na2SO4), by filtration. The yellow oil thus obtained was distilled under reduced pressure (80 mmHg, by 115 to 120° C.) to afford 1,4-dioxa-8-azaspiro[4.5]decane (2.34 kg, 2.496 kg theoretical, 93.8%) as a clear oil, which was used directly in the subsequent coupling reaction.
Quantity
1.4 kg
Type
reactant
Reaction Step One
Name
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
3.13 kg
Type
reactant
Reaction Step Two
Quantity
1.3 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.[O:4]1[C:8]2([CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[O:7][CH2:6][CH2:5]1.[Cl-].[Na+]>O>[O:4]1[C:8]2([CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[O:7][CH2:6][CH2:5]1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
1.4 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.13 kg
Type
reactant
Smiles
Cl.O1CCOC12CCNCC2
Step Three
Name
Quantity
1.3 kg
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 30 L reactor equipped with a mechanic stirrer, an addition funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with 2-methyl-tetrahydrofuran (3×7 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried with anhydrous sodium sulfate (Na2SO4, 1.3 kg)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (70 mmHg) at 50° C.
CUSTOM
Type
CUSTOM
Details
after removal of the drying reagent, sodium sulfate (Na2SO4)
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
The yellow oil thus obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure (80 mmHg, by 115 to 120° C.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1CCOC12CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 kg
YIELD: PERCENTYIELD 93.8%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.